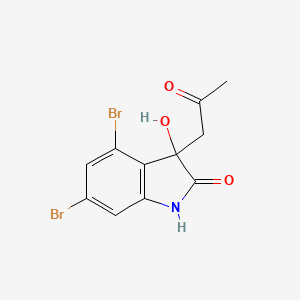

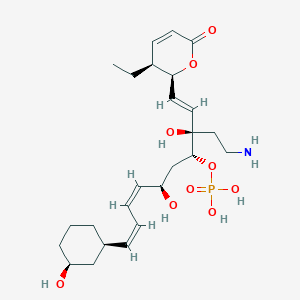

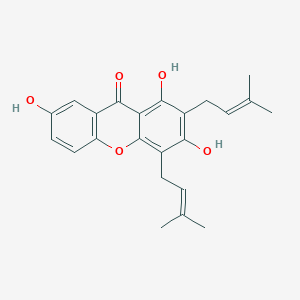

2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)- is a natural product found in Amathia convoluta with data available.

科学的研究の応用

Chemical Synthesis and Modifications

The quasi-antiaromatic 2H-indol-2-one ring system, closely related to the compound , has been utilized in various chemical synthesis processes. One study demonstrates the generation of this ring system by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid, leading to the smooth addition of pi-nucleophiles and affording substituted oxindoles. This methodology extends to intramolecular cyclization, yielding spiro-substituted oxindoles (D. England, Gökçe Merey, A. Padwa, 2007). A similar approach was detailed where the highly reactive 2H-indol-2-one system was employed for synthesizing substituted oxindoles and spiro-oxindoles, showcasing its utility in creating complex molecular architectures (A. Padwa, D. England, Gökçe Merey, 2007).

Antimicrobial Activity

Research into the antimicrobial properties of 2-indolinone derived compounds, including structures akin to 2H-indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-, has led to the discovery of significant growth inhibitory activity against a range of microorganisms. For instance, synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones demonstrated notable antimicrobial effects against various bacterial and fungal species, emphasizing the potential of these compounds in developing new antimicrobial agents (A. El-Gendy, A. Ahmedy, 2000).

Antioxidant Properties

The antioxidant potential of 2H-indol-2-one derivatives has also been a subject of investigation. New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds exhibited moderate to good antioxidant activities, with certain analogues showing comparable activity to ascorbic acid. This research highlights the potential of 2H-indol-2-one derivatives as novel antioxidants in therapeutic applications (A. Gupta, S. Kalpana, J. Malik, 2012).

Biological Potency of Indole-2,3-Dione Derivatives

Another study focused on the synthesis of ecofriendly fungicides and bactericides from indole-2,3-dione derivatives, showing important pharmacodynamic significance. The synthesized compounds, derived from 1,3-dihydro-3-[2-(phenyl)-2-oxoethylidene]-2H-indol-2-one and related structures, exhibited growth inhibitory potential against various fungal and bacterial strains, demonstrating their potential as biologically active agents (R. Singh, Pooja Nagpal, 2005).

特性

CAS番号 |

184587-77-7 |

|---|---|

分子式 |

C11H9Br2NO3 |

分子量 |

363 g/mol |

IUPAC名 |

4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |

InChI |

InChI=1S/C11H9Br2NO3/c1-5(15)4-11(17)9-7(13)2-6(12)3-8(9)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |

InChIキー |

UCZPZZBCCIUPSH-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |

正規SMILES |

CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |

同義語 |

convolutamydine A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

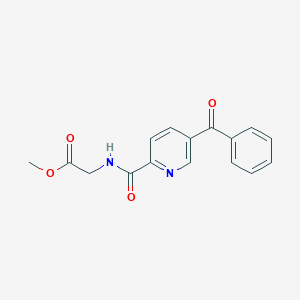

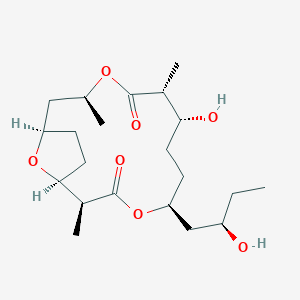

![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)

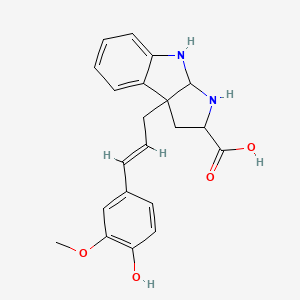

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)

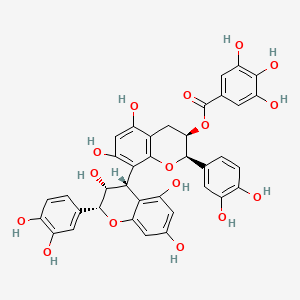

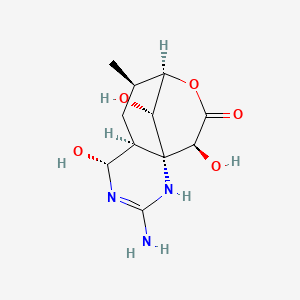

![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)